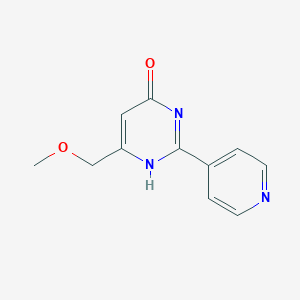
6-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “6-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-4-one” is known as methyl nitrite. Methyl nitrite is an organic compound with the chemical formula CH₃NO₂. It is a simple ester of nitrous acid and methanol. Methyl nitrite is a colorless gas that is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Methyl nitrite can be synthesized through the reaction of methanol with nitrous acid. The reaction is typically carried out under controlled conditions to ensure the safe handling of the reactants and products. The general reaction is as follows:
CH3OH+HNO2→CH3ONO+H2O
Industrial Production Methods
In industrial settings, methyl nitrite is produced by the reaction of methanol with sodium nitrite and sulfuric acid. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The reaction can be represented as:
CH3OH+NaNO2+H2SO4→CH3ONO+NaHSO4+H2O
化学反应分析
Types of Reactions
Methyl nitrite undergoes various chemical reactions, including:
Oxidation: Methyl nitrite can be oxidized to form formaldehyde and nitrogen dioxide.
Reduction: It can be reduced to form methanol and ammonia.
Substitution: Methyl nitrite can undergo substitution reactions with nucleophiles to form different esters and other organic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formaldehyde and nitrogen dioxide.
Reduction: Methanol and ammonia.
Substitution: Various esters and organic compounds depending on the nucleophile used.
科学研究应用
Methyl nitrite has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and its role in drug development.
Industry: Used in the production of various chemicals and as an intermediate in industrial processes.
作用机制
Methyl nitrite exerts its effects through the release of nitric oxide (NO), a potent signaling molecule. Nitric oxide is involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The release of nitric oxide from methyl nitrite occurs through the decomposition of the compound under physiological conditions.
相似化合物的比较
Similar Compounds
Ethyl nitrite: Similar to methyl nitrite but with an ethyl group instead of a methyl group.
Isopropyl nitrite: Contains an isopropyl group instead of a methyl group.
Butyl nitrite: Contains a butyl group instead of a methyl group.
Uniqueness
Methyl nitrite is unique due to its simple structure and its ability to release nitric oxide efficiently. Its small size and high reactivity make it a valuable compound in various chemical and industrial applications.
属性
IUPAC Name |
6-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-7-9-6-10(15)14-11(13-9)8-2-4-12-5-3-8/h2-6H,7H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHUEMGFBALDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N=C(N1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)N=C(N1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
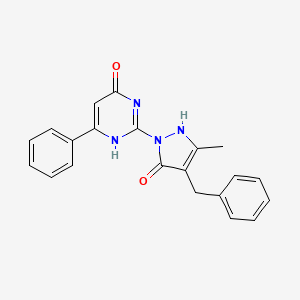
![3-chloro-N'-[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide](/img/structure/B7788053.png)
![4-chloro-N'-[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide](/img/structure/B7788057.png)
![ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B7788065.png)
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate](/img/structure/B7788067.png)
![2-[[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]acetic acid](/img/structure/B7788076.png)
![sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B7788094.png)
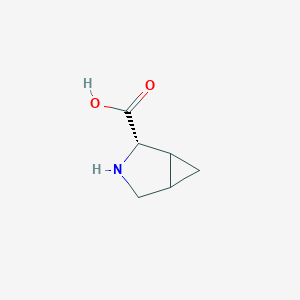
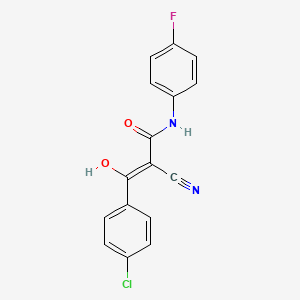
![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine](/img/structure/B7788105.png)
![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B7788111.png)
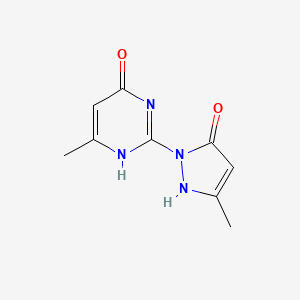
![(2Z)-2-[(4-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B7788130.png)
![N-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide](/img/structure/B7788138.png)
